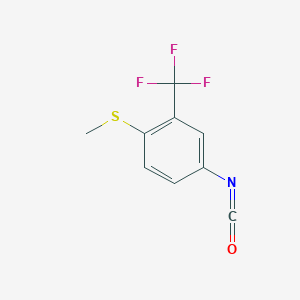4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene
CAS No.: 61386-59-2
Cat. No.: VC11707367
Molecular Formula: C9H6F3NOS
Molecular Weight: 233.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61386-59-2 |
|---|---|
| Molecular Formula | C9H6F3NOS |
| Molecular Weight | 233.21 g/mol |
| IUPAC Name | 4-isocyanato-1-methylsulfanyl-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H6F3NOS/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3 |
| Standard InChI Key | NJVFXWJWUKLIIO-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F |
| Canonical SMILES | CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s systematic IUPAC name, 4-isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene, reflects its substitution pattern:
-
Position 1: Methylsulfanyl group (–SCH₃), contributing sulfur-based reactivity.
-
Position 2: Trifluoromethyl group (–CF₃), enhancing hydrophobicity and electronic effects.
-
Position 4: Isocyanato group (–NCO), a highly reactive moiety pivotal in polymer and pharmaceutical chemistry.
The molecular formula is C₉H₅F₃N₂OS, with a calculated molecular weight of 270.21 g/mol. Its structure is analogous to 4-(trifluoromethyl)benzyl isocyanate (CAS 102422-55-9) , albeit with distinct substituents influencing reactivity and stability.
Spectroscopic Characterization
While experimental data for this compound is unavailable, related isocyanates exhibit:
-
Infrared (IR): Strong absorption at ~2,270 cm⁻¹ (N=C=O stretch) .
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), –SCH₃ (δ 2.5 ppm).
-
¹³C NMR: –CF₃ (δ 125–130 ppm, q, J = 280 Hz), –NCO (δ 120–125 ppm).
-
Synthesis and Manufacturing
Conventional Routes
Synthesis typically involves sequential functionalization of a benzene precursor:
-
Introduction of –CF₃: Via Friedel-Crafts trifluoromethylation or halogen exchange.
-
Thiolation: Reaction with methanethiol (CH₃SH) under basic conditions to install –SCH₃.
-
Isocyanato Formation: Phosgenation of a primary amine intermediate (e.g., using triphosgene) .
Example Reaction Pathway:
-
3-(Trifluoromethyl)-4-aminothioanisole → 4-isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene via phosgene or substitutes.
Continuous Flow Methodology
Emerging techniques, as demonstrated for analogous isothiocyanates , suggest improved efficiency:
-
Key Advantages: Enhanced heat transfer, precise stoichiometric control, reduced hazard exposure.
-
Setup: Multi-stream reactor for amine, thiophosgene, and base solutions .
Physicochemical Properties
Thermodynamic and Physical Data
Reactivity and Stability
-
Hydrolysis: Susceptible to moisture, forming urea derivatives.
-
Thermal Decomposition: Above 200°C, releases toxic gases (e.g., HF, CO, NOₓ) .
-
Incompatibilities: Strong oxidizers, acids, bases.
Industrial and Research Applications
Polyurethane Chemistry
The –NCO group enables crosslinking with polyols, forming high-performance polymers for coatings and adhesives. The –CF₃ group enhances chemical resistance, while –SCH₃ may impart UV stability.
Pharmaceutical Intermediates
-
Anticancer Agents: Trifluoromethyl groups improve metabolic stability .
-
Kinase Inhibitors: Isocyanates serve as electrophilic warheads in covalent drug design.
Agrochemicals
Used in herbicides and fungicides, leveraging the –SCH₃ group’s bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume